![molecular formula C10H11N3O B1438431 5-Morpholinopicolinonitrile CAS No. 1156520-22-7](/img/structure/B1438431.png)
5-Morpholinopicolinonitrile
Overview
Description
5-Morpholinopicolinonitrile is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Morpholinopicolinonitrile contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A new series of fused pyran derivatives bearing a 2-morpholinoquinoline nucleus was synthesized, including 5-Morpholinopicolinonitrile. This compound was evaluated for its antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study found several compounds to be efficient in inhibiting microbial growth, highlighting the potential of 5-Morpholinopicolinonitrile derivatives in antimicrobial applications (Makawana, Mungra, Patel, & Patel, 2011).
Anticancer Activity and Molecular Docking
Research into the design and synthesis of novel indole derivatives, including reactions with 5-morpholinosulfonylisatin, has shown promising anticancer activity. These compounds, upon evaluation, displayed broad-spectrum anticancer activity on various cancer cell lines, with some showing potent activity against the Epidermal Growth Factor Receptor (EGFR), surpassing known inhibitors like Lapatinib. This indicates the significant potential of 5-Morpholinopicolinonitrile in the development of anticancer agents (El-Sharief et al., 2019).
DNA and BSA Binding
A study on axially morpholine disubstituted silicon phthalocyanines, including derivatives of 5-Morpholinopicolinonitrile, explored their synthesis, characterization, DNA/BSA binding, and DNA photocleavage properties. These compounds demonstrated significant DNA intercalation and photocleavage activity, suggesting their utility in photodynamic therapy and as photosensitizer agents (Barut et al., 2017).
Gene Function Inhibition
Morpholino oligos, including those derived from 5-Morpholinopicolinonitrile, have been tested across various model organisms for their ability to inhibit gene function. These studies suggest that morpholinos, with careful control, can serve as a simple and rapid method to study gene function, underscoring the versatility of 5-Morpholinopicolinonitrile in genetic research (Heasman, 2002).
Privileged Structure in Medicinal Chemistry
Morpholine, a core structure in 5-Morpholinopicolinonitrile, is recognized as a privileged structure in medicinal chemistry due to its widespread application in approved and experimental drugs. Its advantageous physicochemical, biological, and metabolic properties make it a valuable scaffold in drug design and development. This highlights the importance of 5-Morpholinopicolinonitrile and its derivatives in medicinal chemistry and pharmacological activity research (Kourounakis, Xanthopoulos, & Tzara, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-morpholin-4-ylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9-1-2-10(8-12-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIOVIKPDZOZPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656465 | |
Record name | 5-(Morpholin-4-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholinopicolinonitrile | |
CAS RN |
1156520-22-7 | |
Record name | 5-(Morpholin-4-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.